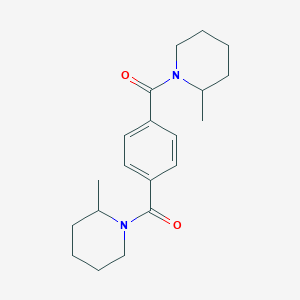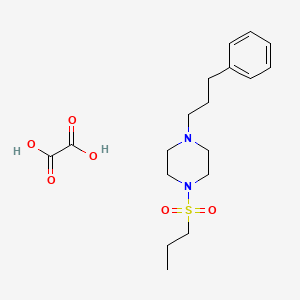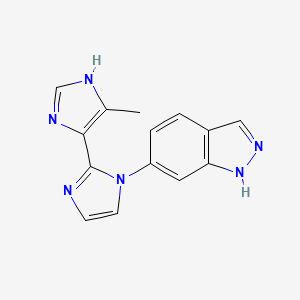![molecular formula C20H19N3O3S B5408458 N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5408458.png)
N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide, also known as NSC745887, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用机制
The mechanism of action of N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in chromatin condensation and transcriptional repression. Inhibition of HDACs leads to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have anti-diabetic properties by improving insulin sensitivity and glucose uptake in adipocytes.
实验室实验的优点和局限性
N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It exhibits potent anti-cancer and anti-inflammatory activity, which makes it a promising candidate for drug development. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, this compound has low solubility in water, which may limit its bioavailability in vivo.
未来方向
There are several future directions for the research on N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide. First, further studies are needed to elucidate its mechanism of action. Second, the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes, should be explored. Third, the pharmacokinetics and toxicity of this compound should be evaluated to determine its safety and efficacy in vivo. Fourth, structural modifications of this compound should be made to improve its solubility and bioavailability. Finally, the use of this compound in combination with other drugs or therapies should be investigated to enhance its therapeutic efficacy.
合成方法
The synthesis of N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide involves the reaction of 4-aminobenzenesulfonamide with 4-bromonicotinoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with 1-phenylethylamine and triethylamine in ethanol to obtain this compound. The yield of the product is about 50%, and the purity can be increased by recrystallization.
科学研究应用
N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. This compound induces apoptosis, inhibits cell proliferation, and suppresses tumor growth in animal models. In addition, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[4-(1-phenylethylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15(16-6-3-2-4-7-16)23-27(25,26)19-11-9-18(10-12-19)22-20(24)17-8-5-13-21-14-17/h2-15,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSRCRQOISCWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-tert-butyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5408383.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5408386.png)

![6-methyl-3-(2-phenylvinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5408396.png)

amine hydrochloride](/img/structure/B5408411.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5408414.png)
methanone](/img/structure/B5408422.png)
![3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5408429.png)
![5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5408437.png)
![5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5408455.png)

![4-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-chlorophenol](/img/structure/B5408480.png)
![5-amino-3-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5408482.png)
